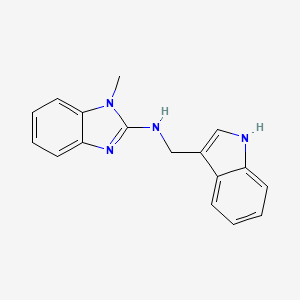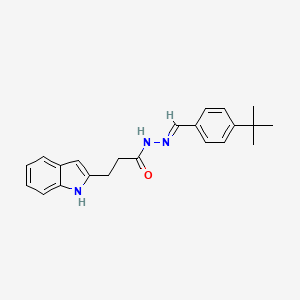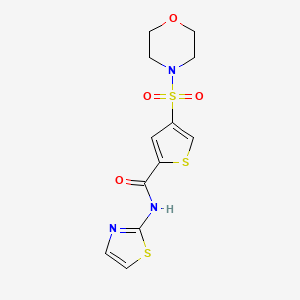
N-(2-methoxyphenyl)-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methoxyphenyl)-2-phenoxyacetamide, also known as MPPA, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of amides and is synthesized through a series of chemical reactions.
Scientific Research Applications
Chemoselective Acetylation in Antimalarial Drug Synthesis
N-(2-methoxyphenyl)-2-phenoxyacetamide, as a derivative of 2-aminophenol, plays a pivotal role in the synthesis of antimalarial drugs through chemoselective acetylation. Deepali B Magadum and G. Yadav (2018) demonstrated the efficiency of using immobilized lipase for the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. Their study optimized various parameters, such as acyl donors and reaction conditions, highlighting the significance of such acetamides in pharmaceutical synthesis Deepali B Magadum & G. Yadav, ACS Omega, 2018.
Pharmacological Assessments of Novel Acetamide Derivatives
In the field of pharmacology, derivatives of N-(2-methoxyphenyl)-2-phenoxyacetamide, such as N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide, have been synthesized and evaluated for their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. P. Rani, D. Pal, R. Hegde, and S. R. Hashim (2016) reported on a series of novel acetamide derivatives synthesized through a multi-step reaction, including the Leuckart reaction. These compounds were evaluated for their pharmacological activities, demonstrating the potential of N-(2-methoxyphenyl)-2-phenoxyacetamide derivatives in medicinal chemistry P. Rani et al., Anti-cancer agents in medicinal chemistry, 2016.
Synthesis and Antimicrobial Activity of Benzothiazole β-lactam Hybrids
Maryam Alborz et al. (2018) explored the synthesis of benzothiazole-substituted β-lactam hybrids starting from (benzo[d]thiazol-2-yl)phenoxyacetic acid, a related compound. This innovative approach utilized (benzo[d]thiazol-2-yl)phenoxyacetic acid as a ketene source for synthesizing monocyclic 2-azetidinones, evaluated for their antimicrobial activities. This research underscores the utility of phenoxyacetamide derivatives in developing new antimicrobial agents Maryam Alborz et al., European journal of medicinal chemistry, 2018.
Environmental Impact and Treatment of Organohalogen Contaminants
Studies on the environmental impact and treatment of organohalogen contaminants, like nonylphenol and chloroacetamide herbicides, highlight the importance of understanding the fate and transformation of chemical compounds, including acetamides, in environmental settings. Research by Y. Fujii et al. (2014) and S. Coleman et al. (2000) provides insights into the bioaccumulation, degradation, and treatment strategies for these contaminants, indirectly pointing to the broader environmental implications of chemical derivatives related to N-(2-methoxyphenyl)-2-phenoxyacetamide Y. Fujii et al., Environment international, 2014; S. Coleman et al., Environmental Health Perspectives, 2000.
properties
IUPAC Name |
N-(2-methoxyphenyl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-18-14-10-6-5-9-13(14)16-15(17)11-19-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNOOYDCZWEDQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-2-phenoxyacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,6-dimethyl-2-pyrimidinyl)-8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-amine](/img/structure/B5536031.png)
![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-[rel-(1S,6R)-4-oxo-3,9-diazabicyclo[4.2.1]non-3-yl]acetamide hydrochloride](/img/structure/B5536036.png)
![5-[(2-chloro-6-fluorobenzyl)thio]-3-propyl-1H-1,2,4-triazole](/img/structure/B5536041.png)
![4-[(3-ethoxybenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5536044.png)
![4,6-dimethyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine](/img/structure/B5536046.png)
![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5536055.png)


![ethyl [(4,7-dimethyl-2-quinazolinyl)thio]acetate](/img/structure/B5536080.png)
![N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B5536088.png)

![2-[4-(2-methoxyphenyl)-1-piperazinyl]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5536104.png)
![2,2-dichloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5536118.png)
![2-chloro-4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5536126.png)